[2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
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Overview
Description
2,5-Diethoxy-4-(morpholin-4-yl)aniline
is an organic compound with the CAS Number: 51963-82-7 . It has a molecular weight of 266.34 . The IUPAC name for this compound is 2,5-diethoxy-4-(4-morpholinyl)aniline
.
Molecular Structure Analysis
The InChI code for 2,5-diethoxy-4-(morpholin-4-yl)aniline
is 1S/C14H22N2O3/c1-3-18-13-10-12(16-5-7-17-8-6-16)14(19-4-2)9-11(13)15/h9-10H,3-8,15H2,1-2H3
. This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
2,5-Diethoxy-4-(morpholin-4-yl)aniline
is a solid powder . It has a boiling point of 93-96 degrees Celsius and a density of 1.13 .
Scientific Research Applications
Design and Synthesis of New Antimicrobial Agents
Morpholine derivatives, including those related to the compound , have been explored for their antimicrobial properties. A study detailed the synthesis of 2-morpholine-4ylethyl-3H -1,2,4-triazole-3-ones and their subsequent transformation into various derivatives, demonstrating good to moderate antimicrobial activity against a range of microorganisms (Sahin et al., 2012).
Insecticide Bioactivation
Another line of research focused on the oxidative bioactivation of certain proinsecticides, leading to potent acetylcholinesterase inhibitors. While not directly mentioning the exact compound, this study on phosphinyliminodithiolane derivatives indicates the broader chemical family's relevance to pest control (Gorder et al., 1985).
Antibiotic Activity Modulation
The compound 4-(Phenylsulfonyl) morpholine was studied for its antimicrobial and modulating activity against resistant strains of bacteria and fungi, suggesting its potential in addressing antibiotic resistance (Oliveira et al., 2015).
Synthesis of Alzheimer’s Disease Therapeutic Agents
Research into N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides highlighted the synthesis of a new series targeting Alzheimer’s disease, demonstrating significant inhibitory activity against acetylcholinesterase, indicating the compound's relevance to neurological disorder treatment (Abbasi et al., 2018).
Anticancer Activity
A study synthesized novel indole-based sulfonohydrazide derivatives containing the morpholine ring and tested their anticancer activity against breast cancer cell lines, with certain derivatives showing promising inhibition, highlighting the compound's potential utility in cancer therapy (Gaur et al., 2022).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280;P260, which advise wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapours/spray .
Properties
IUPAC Name |
[2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O8S/c1-3-35-23-17-22(29-11-13-34-14-12-29)24(36-4-2)16-21(23)28-25(30)19-37-26(31)18-27-38(32,33)15-10-20-8-6-5-7-9-20/h5-10,15-17,27H,3-4,11-14,18-19H2,1-2H3,(H,28,30)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLGCYVZGVSCFT-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)COC(=O)CNS(=O)(=O)C=CC2=CC=CC=C2)OCC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1NC(=O)COC(=O)CNS(=O)(=O)/C=C/C2=CC=CC=C2)OCC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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